N-苄基-2-(2-(2-吡啶基)苯并咪唑基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

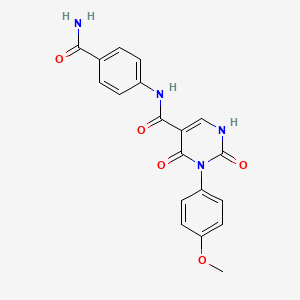

“N-benzyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide” is a chemical compound with the molecular formula C21H18N4O. It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “N-benzyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide”, often involves complex chemical reactions. For instance, 2-(2-Pyridyl)benzimidazole (PBI), a related compound, was synthesized by solvent-free aldol condensation and complexed with nickel(II) and copper(II) nitrate and perchlorate salts by simple reactions at room temperature .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often complex and can involve various types of bonds and interactions. For example, in the case of certain nickel(II) and copper(II) complexes of 2-(2-pyridyl)benzimidazole, the metal centers in these complexes are coordinated by two molecules of the bidentate ligand (PBI) and an O-atom of the coordinated nitrate anion .Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions. For instance, 2,6-Bis(2-benzimidazolyl)pyridine, a related compound, acts as a tridentate nitrogen donor ligand and reacts with UO2Cl2·3THF to form complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. For example, 2-(2-Pyridyl)benzimidazole (PBI) is a solid at 20°C .科学研究应用

抗菌及抗真菌特性

研究表明,N-取代苯并咪唑衍生物在对抗细菌和真菌感染方面有效。具体来说,2-(1H-苯并咪唑-1-基)-N-(3-硝基苯基)乙酰胺等衍生物对耐甲氧西林金黄色葡萄球菌 (MRSA) 表现出显着的效力,活性水平比沙他咪西林等标准药物高六倍 (Chaudhari 等,2020)。这凸显了苯并咪唑衍生物作为抗菌剂在对抗耐药菌株方面的潜力。

缓蚀

苯并咪唑衍生物因其缓蚀性能而受到探索,特别是在酸性环境中保护金属免受腐蚀方面。研究表明,2-(烷基硫烷基)-N-(吡啶-2-基)乙酰胺衍生物等化合物在酸性介质中充当钢的有效缓蚀剂,表明它们在工业应用中延长金属部件寿命的潜在效用 (Yıldırım & Cetin,2008)。

药用应用

在药物领域,苯并咪唑衍生物已被确认为人酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT-1) 的有效抑制剂,特定化合物表现出显着的选择性和功效。这表明它们在治疗与 ACAT-1 过表达相关的疾病方面具有潜在应用,为治疗干预提供了新的途径 (Shibuya 等,2018)。

抑制胃酸分泌

取代苯并咪唑已被发现通过阻断 (H+ + K+) ATPase 来抑制胃酸分泌,这是一种不同于传统 H2 受体拮抗剂或抗胆碱能剂的机制。这种独特的作用方式为开发治疗酸相关胃病的新疗法提供了有希望的方法 (Fellenius 等,1981)。

抗氧化特性

苯并咪唑衍生物也已被研究作为基础油的抗氧化剂,展示了它们增强油的氧化稳定性的能力。这种应用在延长工业润滑剂的保质期和性能以及在抗氧化剂补充剂的配方中尤为重要 (Basta 等,2017)。

作用机制

Target of Action

The primary target of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is the Src kinase and tubulin . Src kinase is a non-receptor tyrosine kinase protein that plays a key role in regulating cellular processes such as proliferation, differentiation, survival, and migration . Tubulin, on the other hand, is a globular protein that is the main constituent of microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide acts as a microtubule and non–ATP-competitive inhibitor . It inhibits the polymerization of tubulin, disrupting the formation and function of microtubules . Additionally, it suspends the protooncogenic Src tyrosine kinase signaling pathway . This dual action leads to the arrest of the cell cycle at the G2/M phase, upregulation of p53, and triggers apoptosis via caspase-3 stimulation and poly (ADP-ribose) polymerase cleavage .

Biochemical Pathways

The compound’s action affects the Src kinase signaling pathway and the polymerization of tubulin . By inhibiting these processes, N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects of these actions include the upregulation of the tumor suppressor protein p53 and the triggering of apoptosis .

Pharmacokinetics

Its structural similarity to tirbanibulin, a drug with known pharmacokinetics, suggests that it may have similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide’s action include the disruption of microtubule formation, inhibition of Src kinase signaling, cell cycle arrest at the G2/M phase, upregulation of p53, and induction of apoptosis . These effects can lead to the death of affected cells, potentially making the compound useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

安全和危害

生化分析

Biochemical Properties

N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It has been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Cellular Effects

The effects of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide on various types of cells and cellular processes are being studied. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide in animal models vary with different dosages . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This includes potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide within cells and tissues are being studied. This includes potential interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

N-benzyl-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c26-20(23-14-16-8-2-1-3-9-16)15-25-19-12-5-4-10-17(19)24-21(25)18-11-6-7-13-22-18/h1-13H,14-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVHTCVTDGBGEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2692839.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B2692842.png)

![(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide](/img/structure/B2692846.png)

![4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2692847.png)

![1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2692848.png)

![Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2692853.png)